![molecular formula C8H9NO4 B2786895 Dimethyl 1H-pyrrole-3,4-dicarboxylate CAS No. 2818-06-6](/img/structure/B2786895.png)
Dimethyl 1H-pyrrole-3,4-dicarboxylate
Overview
Description
Dimethyl 1H-pyrrole-3,4-dicarboxylate is a chemical compound with the linear formula C8H9NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Dimethyl 1H-pyrrole-3,4-dicarboxylate is represented by the linear formula C8H9NO4 . The CAS Number is 2818-06-6 and the Molecular Weight is 183.165 .Scientific Research Applications
Synthesis of Trisubstituted Pyrroles
Dimethyl 1H-pyrrole-3,4-dicarboxylate can be used in the synthesis of trisubstituted pyrroles . Trisubstituted pyrroles are important in medicinal chemistry due to their wide range of biological activities.
Preparation of Pyrrole Copolymer Soft Actuators
This compound is also used to prepare pyrrole copolymer soft actuators . These actuators have reduced electrochemical creep and actuating strain, making them useful in various applications, including robotics and biomedical devices.
Synthesis of Diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate
Dimethyl 1H-pyrrole-3,4-dicarboxylate is used in the synthesis of diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate . This compound has potential applications in the development of new pharmaceuticals.
Synthesis of Diethyl 1-benzoyloxyrmethyl-3,4-pyrroledicarboxylate
Another application is the synthesis of diethyl 1-benzoyloxyrmethyl-3,4-pyrroledicarboxylate . This compound is a key intermediate in the synthesis of various bioactive molecules.
Synthesis of Pyrrolopyrazine Derivatives
Dimethyl 1H-pyrrole-3,4-dicarboxylate can be used in the synthesis of pyrrolopyrazine derivatives . These derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Synthesis of Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate
This compound can be synthesized from Dimethyl 1H-pyrrole-3,4-dicarboxylate . It has potential applications in medicinal chemistry due to its unique structure and properties.
Mechanism of Action
Mode of Action
The exact mode of action of Dimethyl 1H-pyrrole-3,4-dicarboxylate remains unclear due to the lack of specific studies on this compound . It’s worth noting that pyrrole derivatives have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Pharmacokinetics
It’s worth noting that the compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to be a non-substrate for P-glycoprotein, suggesting it may have good bioavailability .
Action Environment
It’s recommended to store the compound in a dark place, sealed, and at room temperature to maintain its stability .
properties
IUPAC Name |
dimethyl 1H-pyrrole-3,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h3-4,9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDIMOSXPHKSMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1H-pyrrole-3,4-dicarboxylate | |
CAS RN |
2818-06-6 | |
Record name | 3,4-dimethyl 1H-pyrrole-3,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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